3-{5-[(Dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid is a key intermediate in the synthesis of dabigatran etexilate mesylate. Dabigatran etexilate mesylate is a thrombin inhibitor that has undergone extensive research and development for its anticoagulant properties. While the final compound holds significant therapeutic potential, the specific role and applications of 3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid within broader scientific research remain limited. The available literature primarily focuses on its utilization as a precursor in the multi-step synthesis of dabigatran etexilate mesylate.
3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid, with the CAS number 733030-45-0, is a compound that has garnered attention in scientific research, particularly in the fields of biochemistry and pharmacology. The molecular formula for this compound is C13H17N3O4S, and it possesses a molecular weight of 311.36 g/mol. It is known for its potential applications in proteomics and medicinal chemistry due to its structural features, which include a benzimidazole moiety.
This compound can be sourced from various chemical suppliers, including AK Scientific and Santa Cruz Biotechnology, which provide it for research purposes. It is often utilized in studies related to enzyme inhibition and drug development.
3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid can be classified as an organic compound belonging to the class of benzimidazole derivatives. Its structure indicates the presence of a sulfonamide group, which is significant in medicinal chemistry for enhancing biological activity.
The synthesis of 3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid typically involves several steps:
The synthesis may require specific conditions such as controlled temperature and pH, along with appropriate solvents to ensure high yields and purity of the final product. Techniques like chromatography are commonly employed for purification.
The molecular structure of 3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid includes:
This structure contributes to its biological activity and solubility properties.
Key structural data includes:
These properties suggest that the compound is likely to be stable under standard laboratory conditions.
The compound can participate in various chemical reactions due to its functional groups:
Reactivity patterns are influenced by the electronic properties imparted by the dimethylamino group and the electron-withdrawing nature of the sulfonamide group, which can stabilize certain intermediates during reactions.
The mechanism of action for 3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid involves:
Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-cancer and anti-inflammatory effects.
The physical properties of 3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid include:
These properties suggest good thermal stability.
Chemical properties include:
These characteristics are essential for determining its application in biological systems.
3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid has several scientific uses:
The efficient synthesis of 3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid requires systematic disconnection of key bonds. The benzimidazole core is derived from ortho-phenylenediamine precursors, with strategic bond disconnections revealing two critical fragments: 4-(dimethylsulfamoyl)benzene-1,2-diamine and methyl 4-oxopentanoate. The sulfonyl group at the 5-position necessitates early installation due to its directing effects during electrophilic substitution. The propanoic acid sidechain is introduced via late-stage alkylation or Michael addition, requiring protection of reactive functionalities during cyclocondensation. Retrosynthetic cleavage of the C2-N bond suggests diamine 1 and carbonyl compound 2 as ideal precursors, while the sulfonyl group points to thioether oxidation or direct sulfonation as key steps [3] [7].
Table 1: Retrosynthetic Disconnection Strategy
Target Bond | Disconnection Approach | Synthon Precursors |
---|---|---|
Benzimidazole C2-N | Cyclocondensation | 4-(Dimethylsulfamoyl)-1,2-diaminobenzene + carbonyl |
Propanoic chain | Michael addition/alkylation | Acrylate derivatives + N-methylbenzimidazole |
Sulfonyl group | Electrophilic sulfonation/oxidation | Thioanisole derivatives + oxidation agents |
Achieving 5-position selectivity in benzimidazole sulfonylation exploits the inherent electronic bias of the heterocycle. Directed ortho-metalation (DoM) using n-BuLi at -78°C enables precise sulfonation at C5 prior to ring closure, with dimethylsulfamoyl chloride introduced to the diaminoarene intermediate. Alternatively, electrophilic chlorosulfonation of preformed 1-methylbenzimidazole with ClSO₃H at 0-5°C yields 5-chlorosulfonyl derivatives, followed by amination with dimethylamine. Protecting group strategies are essential here: SEM (2-(trimethylsilyl)ethoxymethyl) protection of the benzimidazole N-H ensures exclusive C5 sulfonation by preventing N-sulfonation byproducts. Recent advances demonstrate microwave-assisted sulfonylation (100°C, 10 min) improves regioselectivity to >95% while reducing oligosulfonation side products to <3% [3] [7].
Table 2: Sulfonylation Methods Comparison
Method | Conditions | Regioselectivity (C5:C4) | Yield (%) |
---|---|---|---|
Directed ortho-metalation | n-BuLi, -78°C, then ClSO₂NMe₂ | 98:2 | 85 |
Electrophilic sulfonation | ClSO₃H, DCM, 0°C → DMF, DMA | 90:10 | 76 |
Microwave-assisted | ClSO₂NMe₂, MeCN, 100°C, 300W | 95:5 | 92 |
The propanoic acid moiety is incorporated via nucleophilic displacement or Michael addition. Key approaches include:
Optimal results employ ethyl 4-bromobutyrate for N-alkylation on the benzimidazole nitrogen, requiring selective N1 vs. N3 control. The hydrolysis step utilizes NaOH/THF/H₂O (3:1) at 60°C for 4 hours, avoiding sulfonamide cleavage. Critical to yield (>90%) is preventing lactamization during hydrolysis by controlling pH >10 [3] [4].
Microwave irradiation revolutionizes the cyclocondensation step for benzimidazole core synthesis. Traditional reflux methods (120°C, 12-24h) for condensing 4-(dimethylsulfamoyl)benzene-1,2-diamine with 4-oxopentanoic acid yield <70% with significant dimer impurities. Microwave protocols (150°C, 20-30 min, 300W) enhance reaction efficiency via molecular dipole excitation, achieving >95% conversion. Solvent optimization shows ethylene glycol maximizes dielectric heating, while catalytic p-TsOH (0.1 equiv) accelerates imine formation. This approach reduces side products like 2,2'-bibenzimidazoles from 15% to <2% and enables gram-scale production without yield compromise [7].
Table 3: Cyclocondensation Optimization
Method | Conditions | Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Conventional reflux | EtOH, 120°C | 18h | 68 | 85 |
MW (polar solvent) | DMF, 150°C, 300W | 30 min | 89 | 92 |
MW (acid-catalyzed) | Ethylene glycol, p-TsOH, 150°C, 300W | 20 min | 95 | 98 |
Protection schemes prevent unwanted side reactions during sulfonylation and carboxylate installation:
Table 4: Protection/Deprotection Performance
Functional Group | Protecting Group | Compatible Steps | Deprotection Conditions |
---|---|---|---|
Aromatic amine | Boc | Sulfonation, alkylation | TFA/DCM, 25°C, 1h |
Sulfonamide | TMSE | Ester hydrolysis, cyclization | TBAF, THF, 25°C, 12h |
Benzimidazole N-H | SEM | Electrophilic sulfonation | 2M HCl, dioxane, 40°C |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7